molecular formula C17H20FN3O2 B6959978 N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6959978
M. Wt: 317.36 g/mol
InChI Key: IOXMHACJFMKAMB-UHFFFAOYSA-N
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Description

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and an oxan-4-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-12-10-15(21-20-12)16(22)19-11-17(6-8-23-9-7-17)13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXMHACJFMKAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to synthesize the oxan-4-yl moiety separately and then couple it with the pyrazole ring. The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}furan-2-carboxamide
  • N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide

Uniqueness

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring and an oxan-4-yl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

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